![Product packaging for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 960613-96-1)](https://benchchem-product.s3.amazonaws.com/b565984-3-bromo-5-chloropyrazolo_1_5-a_pyrimidine.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260120%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260120T173331Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=5a5e2568beeadd02a8ad9327d521448cecadf2f88d42245a51a1b7691cd7c9d1)

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

説明

Structure

2D Structure

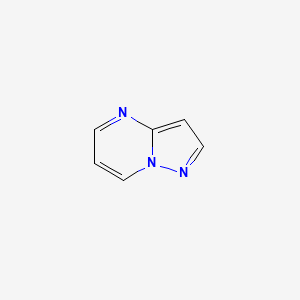

![molecular formula C6H3BrClN3 B565984 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 960613-96-1](/img/structure/B565984.png)

3D Structure

特性

IUPAC Name |

3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSBSUPWYUVHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670420 | |

| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960613-96-1 | |

| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, identified by the CAS number 960613-96-1, is a pivotal heterocyclic building block in the landscape of medicinal chemistry.[1][2][3][4][5][6][7] Its unique structural arrangement, featuring a fused pyrazole and pyrimidine ring system with reactive bromine and chlorine substituents, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active molecules.[8] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutics, particularly in the realm of oncology. The pyrazolo[1,5-a]pyrimidine scaffold, derived from this intermediate, has been successfully employed to generate potent inhibitors of key cellular targets such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks), highlighting its immense potential in modern drug discovery.

Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to light yellow or brown crystalline powder.[3][8] It is stable under normal conditions and is often stored under an inert atmosphere at 2-8°C.[8] The compound is soluble in organic solvents like N,N-dimethylformamide (DMF) and dichloromethane.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 960613-96-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₃BrClN₃ | [1][2][6] |

| Molecular Weight | 232.47 g/mol | [1][2][6] |

| Appearance | Off-white to light yellow/brown solid | [8] |

| Melting Point | 125-128 °C | |

| Storage Temperature | 2-8°C under inert gas | [8] |

| SMILES | ClC1=NC2=C(Br)C=NN2C=C1 | [6] |

| InChIKey | IYSBSUPWYUVHKG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 5-chloropyrazolo[1,5-a]pyrimidine. Two common procedures are outlined below.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct bromination of the starting material using liquid bromine in a glacial acetic acid solvent.

Experimental Protocol:

-

To a stirred solution of 5-chloropyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and ether, then dry.

-

Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.

-

Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine. A second crop of the product can be obtained from the filtrate by dilution with ice water and neutralization with ammonia.

Yield: Approximately 49% for the first crop and 33% for the second crop.[2]

Characterization (¹H-NMR, 400 MHz, d6-DMSO): δ= 9.18 (2H, d), 8.41 (1H, s), 7.19 (2H, d) ppm.[2]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide as the brominating agent in a DMF solvent.

Experimental Protocol:

-

Suspend 5-chloropyrazolo[1,5-a]pyrimidine (3.43g, 22.34mmol) in dimethylformamide (60mL).

-

Add N-bromosuccinimide (4.37g, 24.57mmol) in small portions while stirring at 20°C.

-

Continue stirring for 1 hour.

-

Upon completion of the reaction, process the mixture to isolate the product. (Note: The source does not detail the workup procedure, but a standard aqueous workup and extraction would be appropriate).

Yield: 94%

Synthesis of Bioactive Derivatives

This compound serves as a versatile intermediate for further functionalization, primarily through Suzuki coupling and nucleophilic aromatic substitution reactions.

Example: Synthesis of an Adaptor Associated Kinase 1 (AAK1) Inhibitor Intermediate

-

Amine Displacement: React this compound with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This reaction typically proceeds via nucleophilic substitution of the chlorine atom at the 5-position.[9]

-

Suzuki Coupling: The resulting (S)-tert-butyl 2-(((3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)pyrrolidine-1-carboxylate is then subjected to a Suzuki coupling reaction with a suitable boronic acid, for example, (4-(aminomethyl)phenyl)boronic acid or (2-methoxyphenyl)boronic acid, to introduce substituents at the 3-position.[9]

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases implicated in cancer.

Anticancer Activity

Numerous studies have demonstrated the potent antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 14a | HCT116 (Colon) | 0.0020 | |

| 7d | HCT-116 (Colon), PC-3 (Prostate) | Good Activity | [10] |

| 11a | HCT-116 (Colon), PC-3 (Prostate) | Good Activity | [10] |

| 10d, 10e, 12b, 12d, 12e, 16a, 23a | HCT-116, HepG-2, MCF-7 | 2.97 - 10.31 | [11] |

| 6t | CDK2 | 0.09 | |

| 6s | TRKA | 0.45 | [12] |

| 8, 9 | TrkA | 0.0017 | [13] |

Note: The compound IDs are as reported in the cited literature.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective CDK inhibitors.[14] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, effectively inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest and potent antiproliferative activity.[14]

Inhibition of Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases plays a vital role in neuronal development and function. However, aberrant Trk signaling is implicated in the growth and metastasis of various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent Trk inhibitors.[13] The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine core, guided by structure-activity relationship (SAR) studies, has led to the development of highly effective Trk inhibitors with significant antitumor activity in preclinical models.[13]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H315, H319, H335

GHS Precautionary Statements: P261, P305+P351+P338

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its utility in constructing the versatile pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the discovery of potent inhibitors of various protein kinases, particularly those involved in cancer progression. The continued exploration of this compound and its derivatives holds great promise for the development of next-generation targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important building block.

References

- 1. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 960613-96-1 [chemicalbook.com]

- 3. This compound, CasNo.960613-96-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. 960613-96-1|this compound|BLD Pharm [bldpharm.com]

- 5. 960613-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 960613-96-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. zhonghanchemical.com [zhonghanchemical.com]

- 9. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Synthesis and<i>in vitro</i>anticancer activity of pyrazolo[1,5-<i>a</i>]pyrimidines and pyrazolo[3,4-<i>d</i>][1,2,3]t… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

This technical guide provides a comprehensive overview of the physical properties and synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.

Core Physical Properties

This compound is a solid at room temperature, with its appearance described as ranging from off-white to light yellow or brown crystalline powder.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClN₃ | [2][3] |

| Molecular Weight | 232.47 g/mol | [2][3] |

| CAS Number | 960613-96-1 | [2] |

| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | [1] |

| Melting Point | 125-128 °C | |

| Density (Predicted) | 2.03 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | -2.51 ± 0.40 | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1] |

Synthesis Protocols

The synthesis of this compound is typically achieved through the bromination of a 5-chloropyrazolo[1,5-a]pyrimidine precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This procedure describes the synthesis of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine from 5-chloro-pyrazolo[1,5-a]pyrimidine.[2][3]

Materials:

-

5-chloro-pyrazolo[1,5-a]pyrimidine solution (46.4 g, 0.3 mol)

-

Glacial acetic acid (700 mL)

-

Bromine (42 mL, 0.81 mol)

-

Water

-

Isopropanol

-

Hexane

-

Concentrated ammonia

-

Ether

Procedure:

-

To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine solution in glacial acetic acid, add bromine dropwise at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and ether, then dry.

-

Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.

-

Filter the crude product, wash it sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine (34.6 g, 49% yield).

-

To recover additional product, dilute the retained filtrate with ice water and neutralize it with concentrated ammonia.

-

Filter the resulting crude product, wash it sequentially with isopropanol and hexane, and dry to obtain an additional 23.6 g (33% yield) of the final product.

Characterization: The product can be characterized by ¹H-NMR (400 MHz, d6-DMSO): δ= 9.18 (2H, d), 8.41 (1H, s), 7.19 (2H, d) ppm.[2][3]

Experimental Protocol 2: Bromination using N-Bromosuccinimide

This alternative method utilizes N-Bromosuccinimide as the brominating agent.

Materials:

-

5-Chloropyrazolo[1,5-a]pyrimidine (3.43g, 22.34mmol)

-

N,N-dimethyl-formamide (DMF) (60mL)

-

N-bromosuccinimide (4.37g, 24.57mmol)

-

Water

Procedure:

-

Suspend 5-Chloropyrazolo[1,5-a]pyrimidine in dimethylformamide.

-

Add N-bromosuccinimide in small portions while stirring at 20°C.

-

Continue stirring for 1 hour.

-

Quench the reaction with water (150mL).

-

Collect the precipitate by vacuum filtration and wash with water.

-

After drying, a yellowish solid of the desired compound is obtained (4.89g, 94% yield).

Characterization: The product can be characterized by ¹H NMR (250MHz, DMSO-d₆): δ 9.22 (d, J=7.3Hz, 1H, HetH), 8.44 (s, 1H, HetH), 7.23 (d, J=7.2Hz, 1H, HetH) ppm.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocols.

References

Technical Guide: Physicochemical Properties of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the key physicochemical properties of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The data presented herein is essential for professionals engaged in the synthesis, characterization, and application of this molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₆H₃BrClN₃ | [1][2][3][4] |

| Molecular Weight | 232.47 g/mol | [1][2][5][6][7] |

| Monoisotopic Mass | 230.91989 Da | [3] |

| CAS Number | 960613-96-1 | [1][2][3] |

Synthesis Workflow

The synthesis of this compound is typically achieved through the bromination of a 5-chloropyrazolo[1,5-a]pyrimidine precursor. A generalized experimental workflow is outlined below.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound.

Materials:

-

5-Chloropyrazolo[1,5-a]pyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Isopropanol

-

Hexane

Procedure:

-

5-Chloropyrazolo[1,5-a]pyrimidine is suspended in dimethylformamide.[2]

-

N-bromosuccinimide is added in small portions to the suspension while stirring.[2]

-

The reaction mixture is stirred at room temperature for a specified period, typically around one hour.[2]

-

Upon completion of the reaction, the crude product is collected by filtration.[2]

-

The collected solid is washed sequentially with water, isopropanol, and hexane.[2]

-

The final product, 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine, is dried.[2]

This protocol provides a general guideline. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

References

- 1. This compound | 960613-96-1 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.960613-96-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. This compound 960613-96-1, China this compound 960613-96-1 Manufacturers, China this compound 960613-96-1 Suppliers - Worldyang Chemi [chemnet.com]

- 6. 960613-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 960613-96-1|this compound|BLD Pharm [bldpharm.com]

Elucidation of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore, notably for its role in the development of protein kinase inhibitors for cancer therapy.[1][2] This document details the key molecular identifiers, summarizes spectroscopic data, outlines experimental protocols for structural analysis, and presents a logical workflow for its characterization.

Molecular and Physicochemical Properties

This compound is a halogenated bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 960613-96-1 | [3] |

| Molecular Formula | C₆H₃BrClN₃ | [3][4] |

| Molecular Weight | 232.47 g/mol | [4][5] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | 125-128 °C | [6] |

| SMILES | C12=C(Br)C=NN1C=CC(Cl)=N2 | [4] |

| InChIKey | IYSBSUPWYUVHKG-UHFFFAOYSA-N |

Synthesis Overview

The primary synthetic routes to this compound involve the electrophilic bromination of the parent 5-chloropyrazolo[1,5-a]pyrimidine. Two common laboratory-scale methods are:

-

Method 1: Bromination with Bromine in Acetic Acid

-

Method 2: Bromination with N-Bromosuccinimide (NBS)

-

5-chloropyrazolo[1,5-a]pyrimidine is reacted with N-bromosuccinimide in a solvent such as N,N-dimethylformamide (DMF).[5]

-

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables present the observed and predicted data crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~9.2 | Doublet | 1H | H7 | [5] |

| ~8.4 | Singlet | 1H | H2 | [5] |

| ~7.2 | Doublet | 1H | H6 | [5] |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 | C7 |

| ~148 | C5 |

| ~145 | C3a |

| ~135 | C2 |

| ~115 | C6 |

| ~95 | C3 |

| Prediction based on computational models (e.g., ChemDraw). |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Notes |

| 231/233/235 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 202/204 | [M-HCN]⁺ | Loss of hydrogen cyanide. |

| 152/154 | [M-Br]⁺ | Loss of bromine radical. |

| 125 | [M-Br-HCN]⁺ | Subsequent loss of HCN from the [M-Br]⁺ fragment. |

| Predictions are based on typical fragmentation patterns of halogenated heterocyclic compounds.[8] |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1300-1000 | C-N stretch | Aromatic amine |

| ~850-750 | C-H bend (out-of-plane) | Aromatic |

| ~700-600 | C-Cl stretch | Aryl chloride |

| ~600-500 | C-Br stretch | Aryl bromide |

| Predictions based on characteristic IR frequencies for similar aromatic heterocyclic systems. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

¹H-NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A 90° pulse angle and a longer relaxation delay (5-10 seconds) may be necessary. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Introduce the sample into the mass spectrometer. For EI, an electron beam energy of 70 eV is standard.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical in identifying fragments containing these halogens.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Structure Elucidation Workflow and Biological Context

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

The pyrazolo[1,5-a]pyrimidine core is a key structural motif in a variety of biologically active compounds.[9][10] Specifically, this scaffold is prominent in the design of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks).[9][11] The structural information of this compound is therefore valuable for the rational design of novel and selective kinase inhibitors.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 960613-96-1 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 960613-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 960613-96-1 [chemicalbook.com]

- 8. article.sapub.org [article.sapub.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]

A Comprehensive Technical Guide to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

This technical guide provides an in-depth overview of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and established biological activities, presenting a valuable resource for its application in scientific research.

Chemical and Physical Properties

This compound is a halogenated bicyclic heteroaromatic compound. Its official IUPAC name is this compound.[1] The compound is typically an off-white to pale yellow or yellow-brown solid. It exhibits good solubility in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 960613-96-1 | [1][2] |

| Molecular Formula | C₆H₃BrClN₃ | [1][2] |

| Molecular Weight | 232.47 g/mol | [1][2] |

| Physical Form | Off-white to Pale-yellow to Yellow-brown Solid | |

| Purity | ≥98% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a fused pyrazole and pyrimidine ring system, with a bromine atom at the 3-position and a chlorine atom at the 5-position.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Bromination using Bromine in Acetic Acid [2][5]

-

Reaction Setup: To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (0.3 mol) in glacial acetic acid (700 mL), add bromine (0.81 mol) dropwise at room temperature.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Work-up and Purification:

-

Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and ether, then dry.

-

Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.

-

Filter the crude product and wash it sequentially with water, isopropanol, and hexane.

-

Dry the product to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.

-

To obtain additional product, dilute the initial filtrate with ice water, neutralize with concentrated ammonia, filter the resulting crude product, wash with isopropanol and hexane, and dry.

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Reaction Setup: Suspend 5-Chloropyrazolo[1,5-a]pyrimidine (22.34 mmol) in dimethylformamide (60 mL).

-

Reagent Addition: Add N-bromosuccinimide (24.57 mmol) in small portions while stirring.

-

Reaction Conditions: Maintain the reaction at 20°C for 1 hour.

-

Work-up and Purification: The specific work-up and purification steps for this method require further consultation of the primary literature.

Characterization

The synthesized this compound can be characterized using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key method for structural confirmation.

Biological Activity and Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This core is present in various anti-inflammatory and antischistosomal drugs.[5]

As a Kinase Inhibitor

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors, which are crucial targets in oncology.

-

Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved and clinical-stage Trk inhibitors for the treatment of solid tumors.[6] These inhibitors play a critical role in blocking signaling pathways that lead to cell proliferation and survival in cancers with NTRK gene fusions.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, and CDK9.[7] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. One such derivative has demonstrated antitumor effects in human tumor xenografts following oral administration.[7]

The diverse biological activities of this class of compounds, including antitumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties, underscore their importance in drug discovery and development.

Caption: Workflow from synthesis to application in drug discovery.

Safety Information

This compound is associated with several hazard warnings. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 960613-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 960613-96-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 960613-96-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (C₆H₃BrClN₃), a key intermediate in the synthesis of biologically active molecules. This document details its chemical properties, synthesis protocols, and its significance within the broader context of drug discovery, particularly in the development of kinase inhibitors.

Compound Profile

This compound is a halogenated heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization, making it a "privileged scaffold" in drug design.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClN₃ | [2][3] |

| Molecular Weight | 232.47 g/mol | [2][3] |

| CAS Number | 960613-96-1 | [2][3] |

| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | |

| Melting Point | 125-128 °C | [4] |

| Purity | ≥98% | |

| IUPAC Name | This compound | [3] |

| InChI Key | IYSBSUPWYUVHKG-UHFFFAOYSA-N | [3] |

| SMILES | C1=CN2C(=C(C=N2)Br)N=C1Cl | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocols

This compound is typically synthesized from 5-chloropyrazolo[1,5-a]pyrimidine via electrophilic bromination. Two detailed experimental protocols are provided below.

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol describes the synthesis of this compound using liquid bromine in a glacial acetic acid solvent.

Experimental Procedure: [2][4]

-

To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Collect the resulting precipitate by filtration and wash sequentially with glacial acetic acid and ether, then dry.

-

Suspend the residue in water (500 mL) and neutralize the mixture with concentrated ammonia.

-

Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine (34.6 g, 49% yield).

-

To recover additional product, dilute the filtrate from step 3 with ice water and neutralize with concentrated ammonia.

-

Filter the resulting crude product, wash sequentially with isopropanol and hexane, and dry to obtain an additional 23.6 g (33% yield) of the desired product.

1H-NMR Characterization (400 MHz, d6-DMSO): δ= 9.18 (2H, d), 8.41 (1H, s), 7.19 (2H, d) ppm.[2][4]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol offers an alternative synthesis route using N-Bromosuccinimide as the bromine source in a dimethylformamide (DMF) solvent.

Experimental Procedure: [2]

-

Suspend 5-Chloropyrazolo[1,5-a]pyrimidine (3.43g, 22.34mmol) in dimethylformamide (60mL).

-

Add N-bromosuccinimide (4.37g, 24.57mmol) in small portions while stirring at 20°C.

-

Continue stirring the reaction mixture for 1 hour.

-

Upon completion, the product can be isolated and purified to achieve a high yield (up to 94%).

Caption: Synthetic routes to this compound.

Role in Drug Discovery and Development

While this compound itself is not reported to have significant biological activity, it serves as a crucial building block for the synthesis of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is present in several approved and investigational drugs.[1][5] The bromine and chlorine atoms on the core structure provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Targeting Kinase Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

-

Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several Trk inhibitors, including the FDA-approved drugs Larotrectinib and Entrectinib, used in the treatment of solid tumors with NTRK gene fusions.[6] These inhibitors function by blocking the ATP-binding site of Trk kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

-

Phosphoinositide 3-kinase (PI3K) Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7][8] By inhibiting PI3Kδ, these compounds can modulate immune cell signaling.

-

Pim-1 Kinase Inhibitors: Researchers have designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives as highly selective inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[9] These compounds show potential as anticancer agents.

Below is a representative diagram of the PI3K signaling pathway, which can be targeted by derivatives of this compound.

Caption: Representative PI3K signaling pathway inhibited by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of two distinct halogen atoms at key positions make it an ideal starting material for the generation of diverse chemical libraries. For researchers and professionals in drug development, this compound represents a gateway to a class of molecules with proven therapeutic potential, particularly in the realm of oncology and inflammatory diseases. Future research will likely continue to leverage this scaffold to develop next-generation kinase inhibitors with improved efficacy and safety profiles.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 960613-96-1 [chemicalbook.com]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines reported data with predicted values derived from the analysis of closely related analogs. Detailed experimental protocols for both synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.

Chemical Structure and Properties

This compound is a halogenated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure found in various biologically active molecules. The presence of bromine and chlorine atoms significantly influences its electronic properties and reactivity, making its unambiguous structural confirmation through spectroscopic methods crucial.

| Property | Value |

| Molecular Formula | C₆H₃BrClN₃ |

| Molecular Weight | 232.47 g/mol |

| CAS Number | 960613-96-1 |

| Appearance | Expected to be a solid |

| Melting Point | 125-128 °C |

Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating the hydrogen framework of a molecule. Based on literature reports for this compound, the following chemical shifts have been observed. Some variations in the reported values exist, which may be attributed to differences in solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) - Source 1[1] | Chemical Shift (δ, ppm) - Source 2 | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.44 | 8.41 | s | - |

| H6 | 7.23 | 7.19 | d | 7.2 |

| H7 | 9.22 | 9.18 | d | 7.3 |

Note: Spectra were recorded in DMSO-d₆. Source 2 reports doublets for H6 and H7 as a single entry with two protons each, which is likely a typographical error.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~145 | |

| C3 | ~95 | Carbon bearing the bromine atom |

| C3a | ~148 | Bridgehead carbon |

| C5 | ~150 | Carbon bearing the chlorine atom |

| C6 | ~110 | |

| C7 | ~140 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Expected Isotopic Pattern |

| 231/233/235 | [M]⁺ | Complex pattern due to Br and Cl isotopes |

| 152/154 | [M-Br]⁺ | Doublet with ~3:1 intensity ratio (Cl) |

| 196/198 | [M-Cl]⁺ | Doublet with ~1:1 intensity ratio (Br) |

| 125 | [M-Br-Cl]⁺ | Single peak |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds, as well as C-Br and C-Cl stretching vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | C=N stretching |

| 1550-1450 | Aromatic C=C stretching |

| 1100-1000 | C-Cl stretch |

| 700-600 | C-Br stretch |

Experimental Protocols

Detailed and reliable experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline the synthesis of the target compound and general protocols for spectroscopic analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 5-chloropyrazolo[1,5-a]pyrimidine.[1]

Procedure:

-

To a stirred solution of 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., isopropanol, hexane) to remove impurities.

-

Dry the product under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H and ¹³C NMR):

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

-

Use standard acquisition parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C NMR spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Analyze the isotopic pattern of the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Caption: General workflow for the spectroscopic analysis of the title compound.

References

An In-depth Technical Guide to the ¹H-NMR Characterization of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the expected ¹H-NMR spectral data, a standardized experimental protocol for its acquisition, and the synthesis of the compound.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyrazolopyrimidine core. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 | 9.22 | Doublet (d) | 7.3 |

| H2 | 8.44 | Singlet (s) | - |

| H6 | 7.23 | Doublet (d) | 7.2 |

Note: Data recorded in DMSO-d₆ at 250 MHz.[1]

Molecular Structure and Proton Assignments

The structure of this compound and the assignment of its protons are illustrated in the following diagram.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 5-chloropyrazolo[1,5-a]pyrimidine.[1]

Materials:

-

5-Chloropyrazolo[1,5-a]pyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Suspend 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.1 eq) in small portions to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with water.

-

Dry the product to obtain this compound as a yellowish solid.[1]

The following diagram outlines the experimental workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

¹H-NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. A spectral width appropriate for aromatic compounds should be used.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

This guide provides the essential information for the ¹H-NMR characterization of this compound, which is crucial for its identification, purity assessment, and further use in research and development.

References

An In-depth Technical Guide to the Purity and Storage of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, analysis, and optimal storage conditions for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a key intermediate in pharmaceutical research and development. The information presented herein is intended to support the seamless integration of this compound into drug discovery workflows by ensuring its quality and stability.

Purity Specifications

Commercially available this compound is typically supplied at a high purity level, generally ≥98%. However, specifications can vary between suppliers. For applications in sensitive downstream processes, such as the synthesis of active pharmaceutical ingredients (APIs), independent verification of purity is strongly recommended.

Table 1: Typical Purity Specifications for this compound

| Parameter | Typical Specification | Notes |

| Appearance | Off-white to pale yellow or yellow-brown solid | Visual inspection is the first-line check for quality. |

| Purity (by HPLC/UPLC) | ≥ 98% | Some suppliers may offer higher purity grades (e.g., ≥99%). |

| Identification | Conforms to the structure by ¹H NMR and/or Mass Spectrometry | Ensures the correct chemical identity of the material. |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The compound is known to be stable under normal conditions but can be sensitive to prolonged exposure to atmospheric moisture and light.

Table 2: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2][3] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[1][3] | Protects against oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in a light-resistant container | Prevents potential photodegradation. |

| Container | Tightly sealed | Prevents ingress of moisture and atmospheric contaminants. |

For handling, it is advised to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Experimental Protocols for Purity Determination

The purity of this compound is best determined using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The following is a proposed method that can be adapted and validated for routine quality control.

Proposed Stability-Indicating UPLC Method

This method is designed to be stability-indicating, meaning it can separate the intact compound from its potential degradation products.

Instrumentation:

-

UPLC system with a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-4.0 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 1 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

-

Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Forced Degradation Studies Protocol

To validate the stability-indicating nature of the proposed UPLC method, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to generate potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: Reflux 1 mL of the 1 mg/mL stock solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

-

Base Hydrolysis: Reflux 1 mL of the 1 mg/mL stock solution with 1 mL of 1N NaOH at 80°C for 4 hours. Neutralize with 1N HCl before injection.

-

Oxidative Degradation: Treat 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Prepare a sample for analysis as described in section 3.1.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a sample for analysis.

For each condition, a control sample (un-stressed) should be analyzed alongside the stressed sample to compare the chromatograms and identify degradation peaks.

Visualizations

Experimental Workflow for Purity Analysis

Caption: Workflow for the purity assessment of this compound.

Decision Tree for Storage Conditions

Caption: Decision guide for the appropriate storage of this compound.

Conclusion

The quality and stability of this compound are paramount for its successful use in research and development. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light will ensure the longevity of the compound's purity. For rigorous quality control, the implementation of a validated, stability-indicating UPLC method, as proposed in this guide, is essential. This will provide researchers and drug development professionals with the confidence needed to rely on this critical chemical intermediate for their scientific endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, a heterocyclic building block utilized in organic synthesis and pharmaceutical research. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 960613-96-1[1][2] |

| Molecular Formula | C₆H₃BrClN₃[1] |

| Molecular Weight | 232.47 g/mol [2] |

| Appearance | Off-white to pale-yellow or yellow-brown solid |

| Purity | Typically ≥98%[2][3] |

| Melting Point | 125-128 °C[3] |

| Storage Conditions | Store in an inert atmosphere, at 2-8°C[2][4] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are detailed below.

| Hazard Class | GHS Category |

| Acute Toxicity, Oral | Category 4[1] |

| Skin Corrosion/Irritation | Category 2[1][5] |

| Serious Eye Damage/Irritation | Category 2A[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1][5] |

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling Procedures

The following is a detailed methodology for the safe handling of this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use.

-

Body Protection: A flame-retardant lab coat must be worn at all times. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

3.2. Engineering Controls

-

All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Weighing and Dispensing

-

Designate a specific area within the fume hood for weighing.

-

Place a weigh boat on a tared analytical balance.

-

Carefully transfer the required amount of the solid compound from the stock container to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

Securely close the stock container immediately after dispensing.

-

Clean the spatula and weighing area with an appropriate solvent and dispose of the waste in a designated hazardous waste container.

3.4. Dissolution and Reaction Setup

-

Add the weighed solid to the reaction vessel inside the fume hood.

-

Slowly add the desired solvent to the solid with stirring to avoid splashing.

-

Ensure the reaction apparatus is properly assembled and secured.

3.5. Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, trying not to create dust. Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container. For large spills, evacuate the area and follow institutional emergency procedures.

-

Waste: All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Caption: Safe handling workflow from preparation to disposal.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, the pyrazolo[1,5-a]pyrimidine core is present in molecules with known biological activity. For instance, related compounds have been investigated as potent inhibitors of cyclin-dependent protein kinases (CDKs), which are crucial regulators of cell proliferation and apoptosis. Abnormal CDK activity is a hallmark of many cancers, making them attractive targets for drug development. The diagram below illustrates a simplified overview of the general risk assessment process for handling chemical compounds in a research setting.

Caption: General workflow for chemical risk assessment.

References

- 1. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 960613-96-1 [sigmaaldrich.com]

- 3. 960613-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound CAS#: 960613-96-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry.[1] This core structure, consisting of a pyrazole ring fused to a pyrimidine ring, serves as a "privileged scaffold" in drug discovery due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3]

Chemical Properties and Synthesis

The pyrazolo[1,5-a]pyrimidine system is a planar, rigid N-heterocyclic structure.[1] Its chemical versatility allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most common methods involving the cyclocondensation of 3-amino-NH-pyrazoles with 1,3-bielectrophilic compounds.[1] These electrophiles can include β-dicarbonyls, β-enaminones, and α,β-unsaturated ketones.[1][4] More advanced synthetic strategies such as multicomponent reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions have also been developed to create diverse libraries of these compounds.[2][5]

A general synthetic workflow often starts with the reaction of an aminopyrazole with a suitable β-dicarbonyl compound or its equivalent, leading to the formation of the fused pyrimidine ring.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine from 5-chloropyrazolo[1,5-a]pyrimidine

Application Note: Regioselective Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. The pyrazolo[1,5-a]pyrimidine scaffold is present in a variety of chemical compounds with anti-inflammatory and antischistosomal properties.[1] This document outlines two established protocols for the regioselective bromination of 5-chloropyrazolo[1,5-a]pyrimidine at the 3-position, a critical step for further functionalization and drug discovery efforts. The protocols detailed below utilize either elemental bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide, providing researchers with options based on available reagents and desired reaction conditions.

Chemical Structures

The overall reaction involves the electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring system. The electron-rich nature of the pyrazole moiety directs the bromination to the C3 position.

Diagram of the Synthesis Workflow

Caption: Experimental workflow for the two synthesis protocols.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Quantitative data for both protocols are summarized in Table 1.

Protocol A: Bromination using Bromine in Glacial Acetic Acid

This protocol describes the synthesis using elemental bromine as the brominating agent.

Materials:

-

5-chloropyrazolo[1,5-a]pyrimidine

-

Glacial acetic acid

-

Bromine

-

Concentrated ammonia

-

Water

-

Isopropanol

-

Hexane

-

Ether

Procedure:

-

To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) in glacial acetic acid (700 mL), add bromine (42 mL, 0.81 mol) dropwise at room temperature.[1][2]

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.[1][2]

-

Collect the resulting precipitate by filtration, washing it sequentially with glacial acetic acid and ether, and then dry the solid. The filtrate should be retained.[2]

-

Suspend the collected residue in water (500 mL) and neutralize the mixture with concentrated ammonia.[1][2]

-

Filter the crude product, wash it sequentially with water, isopropanol, and hexane, and then dry to yield the first batch of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.[2]

-

To recover additional product, dilute the retained filtrate with ice water and neutralize it with concentrated ammonia.[2]

-

Filter the resulting crude product, wash it sequentially with isopropanol and hexane, and dry to obtain a second batch of the desired product.[2]

Protocol B: Bromination using N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

This protocol provides an alternative synthesis route using N-bromosuccinimide, a common and often more manageable brominating agent.

Materials:

-

5-Chloropyrazolo[1,5-a]pyrimidine

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Water

Procedure:

-

Suspend 5-Chloropyrazolo[1,5-a]pyrimidine (3.43 g, 22.34 mmol) in dimethylformamide (60 mL).[2]

-

While stirring, add N-bromosuccinimide (4.37 g, 24.57 mmol) in small portions.[2]

-

Stir the reaction mixture for 1 hour at room temperature (20°C).[2]

-

Quench the reaction by adding water (150 mL).[2]

-

Collect the precipitate by vacuum filtration and wash it with water.[2]

-

After drying, a yellowish solid of the desired compound is obtained.[2]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol A: Bromine in Acetic Acid | Protocol B: N-Bromosuccinimide in DMF |

| Starting Material | 5-chloropyrazolo[1,5-a]pyrimidine (46.4 g, 0.3 mol) | 5-chloropyrazolo[1,5-a]pyrimidine (3.43 g, 22.34 mmol) |

| Brominating Agent | Bromine (42 mL, 0.81 mol) | N-bromosuccinimide (4.37 g, 24.57 mmol) |

| Solvent | Glacial Acetic Acid (700 mL) | N,N-dimethylformamide (60 mL) |

| Reaction Temperature | Room Temperature | 20°C |

| Reaction Time | 1 hour | 1 hour |

| Product Yield | 49% (34.6 g) from initial precipitate, 33% (23.6 g) from filtrate | 94% (4.89 g) |

| Product Appearance | Not specified, likely solid | Yellowish solid |

| ¹H-NMR (DMSO-d₆) | δ = 9.18 (d, 2H), 8.41 (s, 1H), 7.19 (d, 2H) ppm | δ = 9.22 (d, J=7.3Hz, 1H), 8.44 (s, 1H), 7.23 (d, J=7.2Hz, 1H) ppm |

Characterization Data

The final product, this compound (CAS No: 960613-96-1), is characterized by the following properties:

-

Molecular Formula: C₆H₃BrClN₃[2]

-

Molecular Weight: 232.47 g/mol [2]

-

Appearance: Light yellow to brown solid.[1]

-

Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

The provided ¹H-NMR data from both protocols are consistent and confirm the successful synthesis of the target compound.

Conclusion

Both protocols offer effective methods for the synthesis of this compound. Protocol B, utilizing NBS, demonstrates a significantly higher yield and a simpler work-up procedure, which may be preferable for many applications. However, Protocol A provides a scalable method that has also been proven effective. The choice of protocol may depend on factors such as reagent availability, desired scale, and safety considerations associated with handling elemental bromine. The regioselectivity of the bromination at the C3 position is a key feature of both methods, providing a valuable intermediate for further synthetic elaboration in drug discovery and development.[3]

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance.[1] Its derivatives have demonstrated a wide range of activities, including acting as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[2][3] The functionalization of the pyrazolo[1,5-a]pyrimidine core is therefore of great interest in medicinal chemistry and drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[4] It has become an indispensable tool in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine with various aryl and heteroaryl boronic acids, enabling the synthesis of a library of 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine derivatives. These products can serve as key intermediates or final compounds in drug development programs.

Data Presentation

The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling reaction of a closely related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with a variety of boronic acids.[4] The reaction conditions described in the protocol below are expected to provide similar results for this compound.

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%)[4] |

| 1 | Phenylboronic acid | 3-Phenyl-5-chloropyrazolo[1,5-a]pyrimidine | 74 |

| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 86 |

| 3 | 3-Methoxyphenylboronic acid | 5-Chloro-3-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 81 |

| 4 | 2-Methoxyphenylboronic acid | 5-Chloro-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 78 |

| 5 | 4-Fluorophenylboronic acid | 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | 83 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 5-Chloro-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine | 79 |

| 7 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5-chloropyrazolo[1,5-a]pyrimidine | 75 |

| 8 | 1-Naphthylboronic acid | 5-Chloro-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine | 85 |

| 9 | Thiophen-2-ylboronic acid | 5-Chloro-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | 72 |

| 10 | Pyridin-3-ylboronic acid | 5-Chloro-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | 67 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound.

Materials

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-